

(S)-(+)-1-Methyl-3-pyrrolidinol chemical structure and CAS number 104641-59-0

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-(+)-1-Methyl-3-pyrrolidinol

Cat. No.: B031354

[Get Quote](#)

An In-depth Technical Guide to (S)-(+)-1-Methyl-3-pyrrolidinol

This guide provides a comprehensive technical overview of **(S)-(+)-1-Methyl-3-pyrrolidinol** (CAS No. 104641-59-0), a pivotal chiral building block in modern medicinal chemistry and drug development. Designed for researchers, scientists, and pharmaceutical professionals, this document delves into the molecule's chemical identity, synthesis, applications, and handling, grounding all information in authoritative data.

Core Chemical Identity and Structure

(S)-(+)-1-Methyl-3-pyrrolidinol is a chiral heterocyclic compound featuring a five-membered pyrrolidine ring.^[1] The defining features of its structure are a methyl group at the nitrogen (position 1) and a hydroxyl group at the chiral center on the third carbon atom, with an (S)-configuration.^[2] This specific stereochemistry is crucial for its utility in asymmetric synthesis, where the spatial orientation of substituents can dictate the biological activity of the final drug candidate.^[3]

The molecule's IUPAC name is (3S)-1-Methylpyrrolidin-3-ol.^[4] Its structure combines the basicity of a tertiary amine with the polarity of a secondary alcohol, making it a versatile intermediate for a wide range of chemical transformations.^{[1][5]}

Caption: Chemical structure and key identifiers of (S)-(+)-1-Methyl-3-pyrrolidinol.

Physicochemical and Spectroscopic Properties

Accurate characterization is fundamental for the application of any chemical intermediate. The physical and spectroscopic data for **(S)-(+)-1-Methyl-3-pyrrolidinol** are well-documented, ensuring its reliable identification and use in synthesis.

Physicochemical Data

The compound typically appears as a colorless to light orange or yellow clear liquid.[\[6\]](#) Its dual functional groups—a tertiary amine and a hydroxyl group—confer solubility in water and common organic solvents.[\[1\]](#)

Property	Value	Source
Molecular Formula	C ₅ H ₁₁ NO	[2] [7]
Molecular Weight	101.15 g/mol	[2] [7]
Boiling Point	181-182 °C (lit.)	[2]
Density	0.993 g/mL at 25 °C (lit.)	[2]
Refractive Index	n _{20/D} 1.4660 (lit.)	[2]
Optical Activity	[α] _{20/D} +6° (c = 1 in chloroform)	[2]
Flash Point	88.9 °C (192.0 °F) - closed cup	[2]

Spectroscopic Profile

Spectroscopic data confirms the structural integrity and purity of the molecule.

- ¹H NMR (Proton Nuclear Magnetic Resonance): A representative ¹H NMR spectrum in CDCl₃ (400 MHz) shows characteristic peaks at: δ 1.73 (m, 1H), 2.20 (m, 2H), 2.34 (s, 3H, -CH₃), 2.47 (dd, J = 5.2, 10 Hz, 1H), 2.64 (d, J = 10 Hz, 1H), 2.85 (m, 1H), and 4.32 (m, 1H) ppm.[\[8\]](#) This pattern is consistent with the assigned structure.
- ¹³C NMR, IR, and Mass Spectrometry: Comprehensive spectral data, including ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are available through various chemical databases and suppliers, providing a complete analytical profile for quality control.[\[6\]](#)[\[9\]](#)[\[10\]](#)

Synthesis and Production

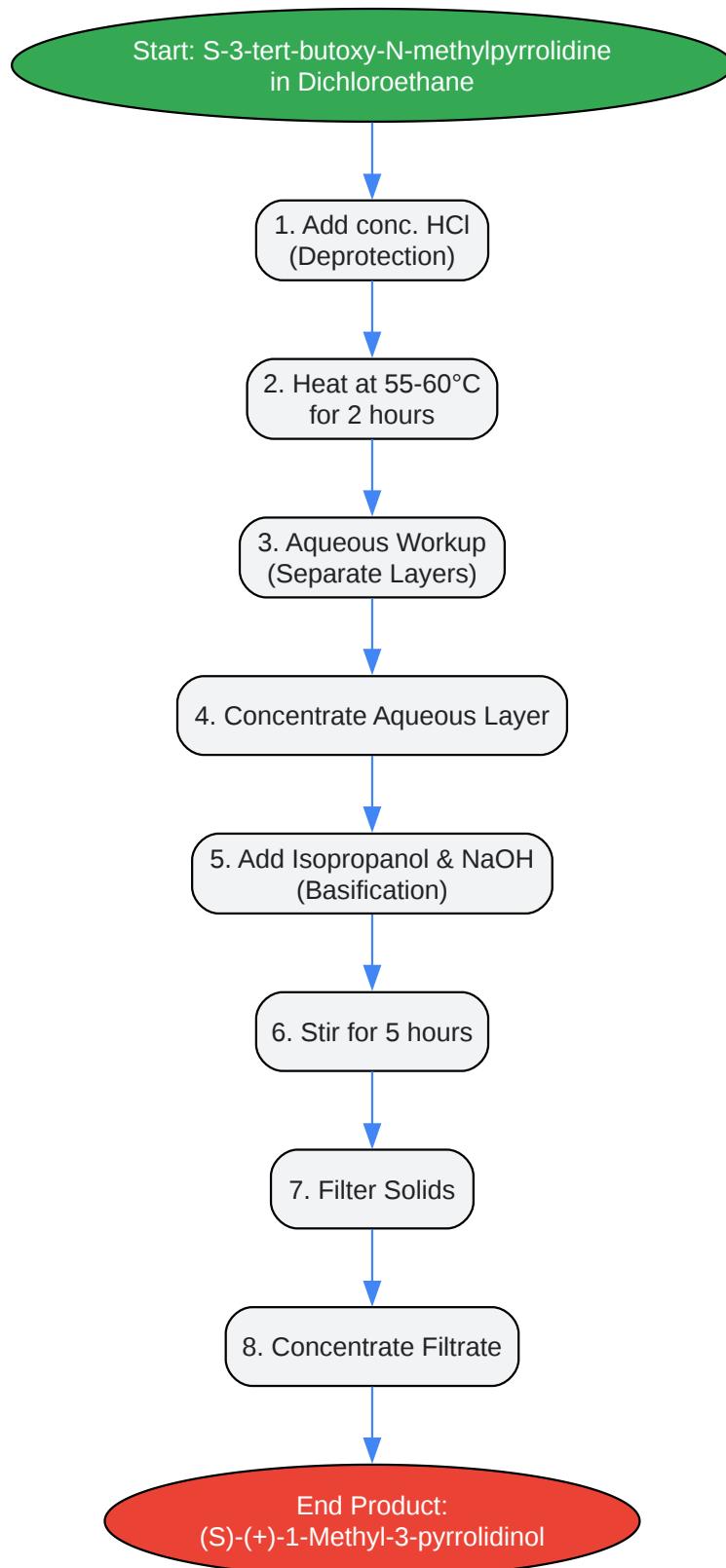
The stereoselective synthesis of **(S)-(+)-1-Methyl-3-pyrrolidinol** is critical to its application. Several synthetic routes have been developed, often starting from chiral precursors to ensure high enantiomeric purity.

Representative Synthetic Protocol

One common laboratory-scale synthesis involves the deprotection of a protected pyrrolidine precursor. The following protocol is based on a procedure for deprotecting S-3-tert-butoxy-N-methylpyrrolidine.[8]

Objective: To synthesize (S)-1-methyl-3-pyrrolidinol with high chemical and optical purity.

Materials:


- S-3-tert-butoxy-N-methylpyrrolidine
- Dichloroethane
- Concentrated Hydrochloric Acid (HCl)
- Water
- Isopropanol
- Sodium Hydroxide (NaOH)

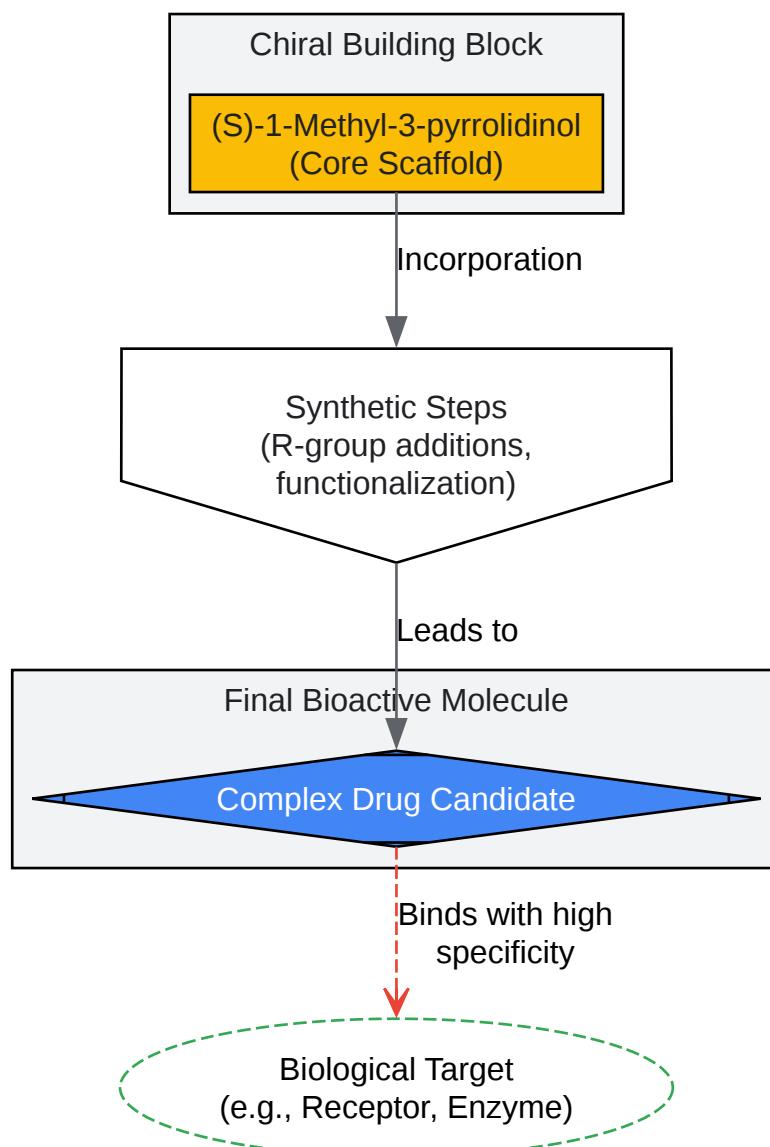
Step-by-Step Methodology:

- Dissolution: Dissolve 112 g of S-3-tert-butoxy-N-methylpyrrolidine in 300 mL of dichloroethane in a suitable reaction vessel.
- Acidic Deprotection: Slowly add 117 g of concentrated HCl dropwise to the solution over 1 hour. Causality: The strong acid cleaves the tert-butyl ether protecting group.
- Heating: Stir the reaction mixture at 55-60°C for 2 hours to ensure the deprotection reaction goes to completion.

- **Workup & Dilution:** Cool the mixture to room temperature and dilute by adding 50 g of water. Separate the organic layer.
- **Concentration:** Concentrate the aqueous layer under reduced pressure to remove water and residual solvent.
- **Basification:** To the concentrated residue, add 500 mL of isopropanol. Slowly add 46.83 g of NaOH over 1 hour. **Causality:** NaOH neutralizes the HCl salt of the amine and protonated alcohol, yielding the free base form of the final product.
- **Reaction Completion:** Stir the mixture for 5 hours at room temperature.
- **Purification:** Remove the precipitated inorganic salts by filtration. Concentrate the filtrate under reduced pressure to yield the final product, (S)-1-methyl-3-pyrrolidinol.[8]

This two-step process can yield a product with chemical purity exceeding 99% and an enantiomeric excess (ee) of over 99%. [8]

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of **(S)-(+)-1-Methyl-3-pyrrolidinol**.

Applications in Drug Discovery and Development

The primary value of **(S)-(+)-1-Methyl-3-pyrrolidinol** lies in its role as a chiral building block.[\[3\]](#) [\[11\]](#) The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[\[12\]](#)[\[13\]](#)

Key Application Areas:

- Scaffold for Bioactive Molecules: Its rigid, three-dimensional structure is ideal for orienting functional groups in a precise spatial arrangement to interact with biological targets like enzymes and receptors. The sp^3 -hybridized nature of the ring provides better three-dimensional coverage compared to flat aromatic systems, which can improve binding affinity and selectivity.[\[3\]](#)
- Synthesis of Adenosine A_{2A} Antagonists: It is explicitly used as a synthetic intermediate to prepare diaryl acylaminopyrimidines, a class of compounds investigated as adenosine A_{2A} receptor antagonists.[\[8\]](#) These antagonists have potential applications in treating Parkinson's disease and other neurological disorders.
- Chiral Ligands and Catalysts: The molecule can be used in the synthesis of chiral ligands for asymmetric catalysis, further extending its utility in creating other enantiomerically pure compounds.[\[1\]](#)
- Modulation of Physicochemical Properties: The introduction of the 3-hydroxy-1-methylpyrrolidine moiety into a larger molecule can improve key drug-like properties, such as aqueous solubility and metabolic stability, which are critical for pharmacokinetic profiles.[\[3\]](#) [\[13\]](#)

[Click to download full resolution via product page](#)

Caption: Role of (S)-1-Methyl-3-pyrrolidinol as a core scaffold in drug design.

Safety and Handling

As with any laboratory chemical, proper handling of **(S)-(+)-1-Methyl-3-pyrrolidinol** is essential.

- Hazard Classification: It is classified as a warning-level substance, with hazard statements indicating it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^[2]

- Personal Protective Equipment (PPE): Standard PPE, including safety eyeshields, chemical-resistant gloves, and a suitable respirator (e.g., type ABEK filter), should be used when handling the compound.[2][14]
- Storage: It is a combustible liquid and should be stored in a well-ventilated place, kept cool, and away from heat, sparks, or open flames.[2] The recommended storage class is for combustible liquids (Class 10).[2][14]

Conclusion

(S)-(+)-1-Methyl-3-pyrrolidinol (CAS: 104641-59-0) is more than a simple chemical intermediate; it is a high-value tool for the rational design of stereochemically defined pharmaceuticals. Its well-characterized properties, established synthetic routes, and proven utility as a chiral scaffold make it an indispensable resource for scientists and researchers in drug discovery. The strategic use of this building block enables the precise construction of complex molecules with optimized biological activity and improved pharmacokinetic profiles, underscoring its continued importance in the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. (S)-(+)-1-甲基-3-吡咯烷醇 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. (S)-3-Methylpyrrolidine|Chiral Building Block [benchchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. nbinno.com [nbino.com]
- 6. 1-Methyl-3-pyrrolidinol | C5H11NO | CID 93074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. (S)-(+)-1-Methyl-3-pyrrolidinol | 104641-59-0 [chemicalbook.com]

- 9. 1-Methyl-3-pyrrolidinol(13220-33-2) 13C NMR spectrum [chemicalbook.com]
- 10. 1-Methyl-3-pyrrolidinol [webbook.nist.gov]
- 11. solutions.bocsci.com [solutions.bocsci.com]
- 12. mdpi.com [mdpi.com]
- 13. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1-Methyl-3-pyrrolidinol 95 13220-33-2 [sigmaaldrich.com]
- To cite this document: BenchChem. [(S)-(+)-1-Methyl-3-pyrrolidinol chemical structure and CAS number 104641-59-0]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031354#s-1-methyl-3-pyrrolidinol-chemical-structure-and-cas-number-104641-59-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com